molecular formula C10H8N2OS2 B2949991 3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338779-13-8

3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2949991
CAS No.: 338779-13-8
M. Wt: 236.31
InChI Key: QPRLWZDTUYIREB-UHFFFAOYSA-N
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Description

3-Methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a sulfur-containing propargyl group at position 2 and a methyl group at position 3 of the fused heterocyclic core. Its molecular formula is C₁₀H₈N₂OS₂, with a molecular weight of 236.32 g/mol and a CAS registry number of 338779-13-8 . The compound’s structure combines a thieno[3,2-d]pyrimidin-4(3H)-one scaffold with a propynylsulfanyl substituent, which may influence its electronic properties, lipophilicity, and biological interactions.

Properties

IUPAC Name

3-methyl-2-prop-2-ynylsulfanylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS2/c1-3-5-15-10-11-7-4-6-14-8(7)9(13)12(10)2/h1,4,6H,5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRLWZDTUYIREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1SCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thiophene derivatives. One common method includes the reaction of 3-amino-thiophene-2-carboxamides with formic acid, which leads to the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach involves the use of triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) as cyclizing agents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the pyrimidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thienopyrimidinone derivatives with reduced functional groups.

Mechanism of Action

The mechanism of action of 3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is crucial for the bacterium’s energy metabolism . This inhibition leads to a depletion of ATP levels, ultimately resulting in the death of the bacterial cells.

Comparison with Similar Compounds

Sulfanyl-Substituted Derivatives

  • No direct biological data is available, but analogs with sulfur-containing groups (e.g., methylthio) show moderate anticancer activity .
  • 3-Phenyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one: Replacing the methyl group with a phenyl ring increases molecular weight (298.39 g/mol) and may improve lipophilicity. This substitution could enhance membrane permeability but reduce solubility .
  • 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one: A simpler sulfanyl derivative (C₇H₆N₂OS₂) with a methyl group instead of propargyl.

Amino-Substituted Derivatives

  • 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one: A potent PDE7 inhibitor (IC₅₀ = 0.12 μM) with a cyclopentylamino group. The amino group facilitates hydrogen bonding, critical for enzyme inhibition .
  • 2-(Isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one: Exhibits selective PDE7 inhibition (IC₅₀ = 0.09 μM) and in vivo efficacy in inflammation models. The isopropyl group balances hydrophobicity and steric effects .

Heterocyclic-Fused Derivatives

  • Pyrido-Thieno-Pyrimidinones (6b, 6c, 6d): These compounds feature additional pyridine rings fused to the thienopyrimidinone core. Substituents like methoxyphenyl (6b, 6c) and chlorophenyl (6d) confer varied melting points (183–230°C) and moderate yields (70–72%). The extended π-system may improve DNA intercalation but reduce bioavailability .

Anticancer Activity

  • Analogs like 6-(phenylethynyl)-2-(isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one exhibit moderate cytotoxicity against cancer cell lines (e.g., IC₅₀ = 8.2 μM in MCF-7) .

Enzyme Inhibition

  • PDE7 Inhibitors: 2-(Isopropylamino) derivatives show nanomolar potency (IC₅₀ = 0.09 μM) and in vivo anti-inflammatory effects .
  • PDK1 Inhibitors: 6,7-Disubstituted thienopyrimidinones inhibit PDK1 with IC₅₀ values of 1–10 μM, driven by fragment-based design .

Kinase Inhibition

  • Pyridothienopyrimidinones (e.g., 8a–c) inhibit Pim-1 kinase, with bromo and trifluoromethyl substituents enhancing activity (IC₅₀ = 0.5–2.0 μM) .

Biological Activity

3-Methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one, with the CAS number 338779-13-8 and molecular formula C10_{10}H8_8N2_2O S2_2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential mechanisms of action, and relevant case studies.

  • Molecular Weight: 236.31 g/mol
  • Molecular Formula: C10_{10}H8_8N2_2O S2_2
  • CAS Number: 338779-13-8
  • MDL Number: MFCD00140026

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various strains. For instance, it has shown inhibitory effects against Mycobacterium tuberculosis , with an IC90_{90} value of 6.8 µM. However, it demonstrated weak cytotoxicity towards human lung-derived fibroblasts (MRC-5), with a GI50_{50} of 84.7 µM, suggesting a selective toxicity profile that may be beneficial for therapeutic applications .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity (IC90/μM)Remarks
Mycobacterium tuberculosis6.8Significant inhibition
MRC-5 (human fibroblasts)84.7Weak cytotoxicity
Staphylococcus aureusNot activeNo inhibition observed
Candida albicansNot activeNo inhibition observed

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve interference with microbial cell wall synthesis or disruption of metabolic pathways essential for pathogen survival. The presence of the thieno-pyrimidine structure is believed to play a crucial role in its interaction with biological targets.

Case Studies

  • Study on Antimycobacterial Activity : A study conducted by researchers evaluated the efficacy of various thieno-pyrimidines, including our compound of interest, against Mycobacterium tuberculosis. The results highlighted its potential as a lead compound for developing new antitubercular agents .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects on different human cell lines, revealing that while the compound was effective against certain pathogens, it maintained a relatively high safety profile when tested against human cells .

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